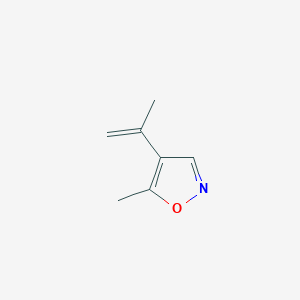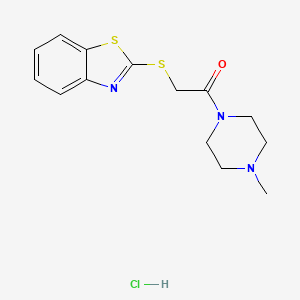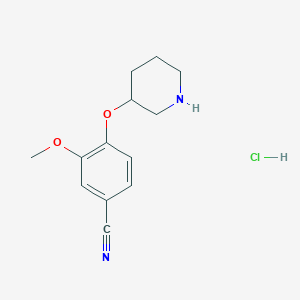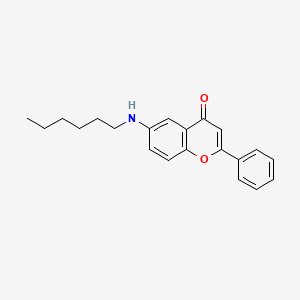![molecular formula C15H30O3 B12638558 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol CAS No. 918814-90-1](/img/structure/B12638558.png)
2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol is a chemical compound known for its unique structure and properties. It belongs to the class of monoterpenoids, which are biosynthesized from isoprene and often serve as intermediates in the biosynthesis of alkaloids . This compound features a cyclopentane ring fused to a six-membered oxygen heterocycle, making it a part of the iridoid monoterpenoid subclass .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol typically involves the esterification of specific alcohols with acetyl chloride in the presence of a base . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific chemical properties. These characteristics make it particularly valuable in certain applications, such as its use as an intermediate in the synthesis of complex molecules or its potential biological activities .
Eigenschaften
CAS-Nummer |
918814-90-1 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
2,6-dimethyl-8-(oxan-2-yloxy)octan-3-ol |
InChI |
InChI=1S/C15H30O3/c1-12(2)14(16)8-7-13(3)9-11-18-15-6-4-5-10-17-15/h12-16H,4-11H2,1-3H3 |
InChI-Schlüssel |
AGFOAWOQOPTOSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCC(C)CCOC1CCCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)


![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)





![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B12638539.png)
![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)

